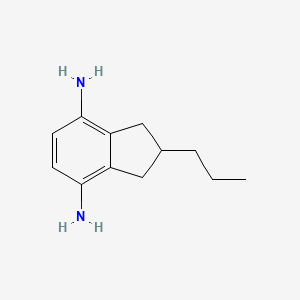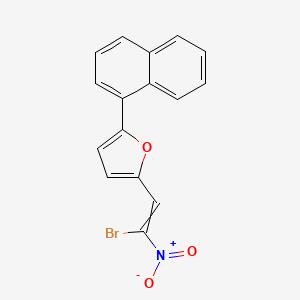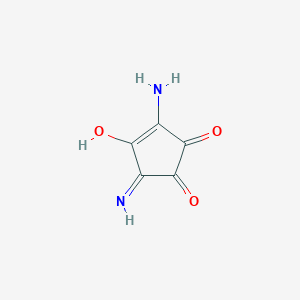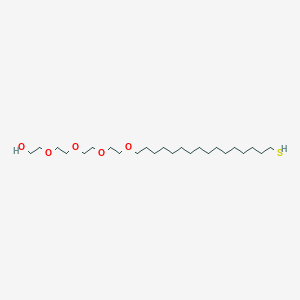![molecular formula C32H25N2+ B14203923 9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium CAS No. 828934-36-7](/img/structure/B14203923.png)
9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diphenylamino group attached to a phenyl ring, which is further connected to a methylacridin-10-ium core. The presence of these functional groups imparts distinctive electronic and photophysical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium typically involves a series of organic reactions. One common method includes the reaction of diphenylamine with 4-bromobenzonitrile in the presence of palladium catalysts and strong coupling agents like sodium tert-butoxide and toluene . The resulting intermediate is then subjected to further reactions to introduce the acridin-10-ium moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as sublimation are employed to obtain ultra-pure grade chemicals . The use of high-purity reagents and controlled reaction environments is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and acridin-10-ium moieties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, sodium tert-butoxide, and various organic solvents like toluene and ether . Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. For example, it has been shown to exhibit binding affinity to certain proteins, influencing their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-bis[4-(Diphenylamino)phenyl]-9,10-Anthracenedione: This compound shares similar structural features and is used as a red dopant material in optoelectronic applications.
4-(Diphenylamino)benzaldehyde: Another related compound with applications in organic synthesis and material science.
Uniqueness
9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium stands out due to its unique combination of functional groups, which impart distinctive electronic and photophysical properties. These properties make it particularly valuable in applications requiring high fluorescence and stability.
Propriétés
Numéro CAS |
828934-36-7 |
|---|---|
Formule moléculaire |
C32H25N2+ |
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
4-(10-methylacridin-10-ium-9-yl)-N,N-diphenylaniline |
InChI |
InChI=1S/C32H25N2/c1-33-30-18-10-8-16-28(30)32(29-17-9-11-19-31(29)33)24-20-22-27(23-21-24)34(25-12-4-2-5-13-25)26-14-6-3-7-15-26/h2-23H,1H3/q+1 |
Clé InChI |
GNAYTIKJMIHGRM-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-](/img/structure/B14203843.png)




![tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14203874.png)
![Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-](/img/structure/B14203881.png)


![1-[3-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B14203902.png)
![3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol](/img/structure/B14203914.png)
![Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate](/img/structure/B14203936.png)
![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)

